Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
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Overview
Description
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- is a complex organic compound that features a phosphinic amide group bonded to a glucopyranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- typically involves multiple steps:
Formation of the Phosphinic Amide Group: This step involves the reaction of a phosphinic acid derivative with an amine to form the phosphinic amide.
Introduction of the Aziridinyl Groups: Aziridines are introduced through nucleophilic substitution reactions, where aziridine rings are formed by reacting with suitable electrophiles.
Attachment of the Glucopyranosyl Moiety: The glucopyranosyl group is introduced via glycosylation reactions, where a protected glucopyranosyl donor reacts with the phosphinic amide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the aziridinyl groups.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted aziridines.
Scientific Research Applications
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The aziridinyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The glucopyranosyl moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide groups but different substituents.
Aziridinyl compounds: Molecules containing aziridine rings.
Glucopyranosyl derivatives: Compounds with glucopyranosyl groups attached to different functional groups.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- is unique due to the combination of its phosphinic amide, aziridinyl, and glucopyranosyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
155919-84-9 |
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Molecular Formula |
C18H28N3O10P |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[bis(aziridin-1-yl)phosphorylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H28N3O10P/c1-10(22)27-9-14-15(28-11(2)23)16(29-12(3)24)17(30-13(4)25)18(31-14)19-32(26,20-5-6-20)21-7-8-21/h14-18H,5-9H2,1-4H3,(H,19,26)/t14-,15-,16+,17-,18-/m1/s1 |
InChI Key |
DJTZQTMPNDHQIR-UYTYNIKBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NP(=O)(N2CC2)N3CC3)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NP(=O)(N2CC2)N3CC3)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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